molecular formula C6H9NO2 B1403933 5-Oxa-7-azaspiro[2.5]octan-6-one CAS No. 1394306-58-1

5-Oxa-7-azaspiro[2.5]octan-6-one

Cat. No.: B1403933
CAS No.: 1394306-58-1
M. Wt: 127.14 g/mol
InChI Key: UPVFDPNFRVTONW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxa-7-azaspiro[2.5]octan-6-one typically involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This method is economically feasible and efficient .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Oxa-7-azaspiro[2.5]octan-6-one can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Oxa-7-azaspiro[2.5]octan-6-one involves its interaction with specific molecular targets. It can act as an electrophilic aminating agent, selectively reacting with nucleophiles such as nitrogen, sulfur, carbon, and oxygen. This selectivity and the absence of strongly acidic or basic byproducts make it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

  • 4-Oxa-7-azaspiro[2.5]octan-6-one
  • 1-Oxa-2-azaspiro[2.5]octane

Comparison: Compared to similar compounds, 5-Oxa-7-azaspiro[2.5]octan-6-one stands out due to its unique spiro structure and the presence of both oxygen and nitrogen atoms within the ring. This structural uniqueness imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-oxa-7-azaspiro[2.5]octan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5-7-3-6(1-2-6)4-9-5/h1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVFDPNFRVTONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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